N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide - 2034507-00-9

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Catalog Number: EVT-3035921
CAS Number: 2034507-00-9
Molecular Formula: C16H19F3N4O2S
Molecular Weight: 388.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound is a pyrazole derivative featuring a furan ring and a benzenesulfonamide moiety. [] The molecule exhibits significant twists, with the pyrazole ring significantly out of plane with both the furan and benzene rings. The compound was found to form supramolecular chains and layers through hydrogen bonding interactions.

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This is a novel pyrazolylpyrimidine derivative that exhibits herbicidal activity. [] It demonstrates significant inhibitory activity against the root growth of Pennisetum alopecuroides L.

Relevance: While structurally different, this compound shares the core feature of a trifluoromethyl-substituted pyrazole ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Additionally, both compounds contain a six-membered nitrogen-containing heterocycle linked to the pyrazole ring (pyrimidine in this case, pyridine in the target compound).

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This compound is another novel pyrazolylpyrimidine derivative with notable herbicidal activity. [] Specifically, it demonstrates strong inhibition of chlorophyll levels in Pennisetum alopecuroides L. seedlings.

Relevance: Similar to the previous compound, this molecule possesses a trifluoromethyl-substituted pyrazole ring like N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Both compounds also feature a pyrimidine ring linked to the pyrazole, though the target compound uses a pyridine ring instead.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [, ] It was designed by superpositioning different chemical structures known to inhibit GlyT1, resulting in enhanced inhibitory activity. [] TP0439150 demonstrated significant effects in various rodent models for schizophrenia. []

Relevance: This compound and N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide share a trifluoromethyl-substituted pyridine ring. Additionally, both compounds contain a pyrazole moiety, although the substitution pattern on the pyrazole ring differs between the two.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is another potent and orally available GlyT1 inhibitor. [] It was designed as a back-up compound to TP0439150, exhibiting improved drug-likeness properties and a favorable pharmacokinetic profile. []

Relevance: This compound shares the pyridine ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Additionally, both compounds feature a nitrogen-containing five-membered heterocycle attached to the pyridine ring (imidazole in this case, pyrazole in the target compound).

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This acylthiourea derivative combines a pyrazole moiety with chloride and trifluoromethyl substituents. [, ] The specific combination of these structural features aims to enhance its bioactivity, potentially in areas like antimicrobial, sterilization, insecticide, herbicidal, and even HIV treatment. [, ]

Relevance: This compound features a pyrazole ring substituted with a trifluoromethyl group similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the substitution pattern and attached groups differ, the presence of this core structural motif suggests potential similarities in their chemical properties.

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

Compound Description: This compound is a pyrazoline derivative featuring a pyridine ring and a diethylaniline substituent. [] The pyrazoline ring adopts an envelope conformation, and the molecule exhibits significant twists between its various ring systems.

Relevance: This compound is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of both a pyridine ring and a pyrazole-based moiety. Though the pyrazole in this compound is a partially saturated pyrazoline and lacks the trifluoromethyl substitution, the overall structural similarity suggests potential commonalities in their chemical behavior.

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These two compounds are part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides. [] They were synthesized and characterized to investigate their hydrogen bonding patterns and potential biological activity.

Relevance: These compounds are relevant to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide as they share the sulfonamide functional group linked to a nitrogen-containing heterocycle. While the heterocyclic system in these compounds is an indole instead of pyrazole and pyridine, the presence of this shared structural feature warrants their inclusion as related compounds.

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine

Compound Description: This compound is a high-affinity A2B adenosine receptor (AdoR) antagonist with high selectivity over other AdoR subtypes. [] It was identified through a structure-activity relationship study focusing on 8-(C-4-pyrazolyl) xanthines, aiming to develop potential therapeutic agents for asthma. []

Relevance: This compound shares the structural motif of a trifluoromethyl-substituted benzyl group attached to a pyrazole ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the target compound utilizes a trifluoromethyl-substituted pyrazole linked to an ethylpyridine chain, the presence of this common structural element in both compounds is noteworthy.

3-(1,3,4-oxa/thiadiazol-2-yl)-6-(trifluoromethyl)-N-(3-trifluoromethyl) phenyl) pyridin-2-amine

Compound Description: This compound is part of a series of novel pyridine derivatives containing various heterocyclic rings, synthesized to explore their anticancer activity. [] The specific compound incorporates a 1,3,4-oxadiazole or 1,3,4-thiadiazole ring linked to a trifluoromethyl-substituted pyridine. []

Relevance: This compound is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of a trifluoromethyl-substituted pyridine ring. Although the target compound features a pyrazole ring and sulfonamide group instead of the oxa/thiadiazole and aniline moieties, the common pyridine core warrants their consideration as related compounds.

(3,5-dimethyl-1H-pyrazol-1-yl derivatives) [6-(trifluoromethyl)-2-{[3-trifluoromethyl)phenyl]amino}pyridin-3-yl]methanone

Compound Description: This compound is another member of the series of novel pyridine derivatives designed and synthesized to investigate their anticancer potential. [] It features a 3,5-dimethyl-1H-pyrazol-1-yl group connected to a trifluoromethyl-substituted pyridine via a methanone linker. []

Relevance: This compound shares the trifluoromethyl-substituted pyridine ring with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Both compounds also incorporate a pyrazole moiety, although their substitution patterns and attachment points differ.

N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide

Compound Description: This compound represents a series of novel sulfonamide drugs designed with a pyrazole, pyridine linked nucleus. [] The synthesis involved reacting a sulfonamide drug with a substituted pyrazolopyridine derivative. [] These compounds were evaluated for their antimicrobial activity.

Relevance: This compound shares the key structural feature of a pyridine ring linked to a sulfonamide group with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the specific connection and additional substituents differ, this shared structural motif suggests potential similarities in their chemical properties.

Ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

Compound Description: This group of compounds represents a series of pyrazolo[4,3-c]pyridine derivatives synthesized by transforming a pyrazole precursor with various N-nucleophiles. [] The compounds were designed to explore their potential biological activity.

Relevance: These compounds are structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of a fused pyrazole-pyridine system. While the specific ring fusion and additional substituents differ, the presence of this core structural motif makes these compounds relevant to the target compound.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that exhibits vasodilatory effects on the pulmonary vascular bed. [] It has shown potential for treating pulmonary hypertension in rats, demonstrating its ability to reduce pulmonary arterial pressure. []

Relevance: This compound shares a pyridine ring as a core structural element with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Though the target compound additionally features a pyrazole and sulfonamide group, the presence of this common pyridine motif warrants its inclusion as a related compound.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels and, when combined with Bcl2 inhibitors, synergistically induces apoptosis in pancreatic cancer cell lines. []

Relevance: Analog 24 is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide due to the shared presence of a pyrazole ring. While the target compound features a trifluoromethyl substituent and a connection to a pyridine ring, both compounds showcase the pyrazole moiety as a central element in their structures.

N‐(2‐((7‐nitrobenzo[c][1,2,5]oxadiazol‐4‐yl)amino)ethyl)‐4‐(5‐(p‐tolyl)‐3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl)benzenesulfonamide (14)

Compound Description: This compound is a cyclooxygenase-2 (COX-2)-specific fluorescent biomarker designed for imaging COX-2 overexpression in cancer. [] It combines a COX-2 inhibitor with a 7-nitrobenzofurazan (NBD) fluorophore, exhibiting strong COX-2 inhibitory potency and selectivity. []

Relevance: This compound is structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide because they both contain a trifluoromethyl-substituted pyrazole ring linked to a sulfonamide group. Despite the different aromatic systems attached to the sulfonamide, the shared pyrazole-sulfonamide motif suggests potential similarities in their chemical properties.

Ir(BTBP)2mepzpy and Ir(BTBP)2phpzpy

Compound Description: These two iridium(III) complexes (where BTBP = 2',6'-bis(trifluoromethyl)-2,4'-bipyridine, mepzpy = 2-(3-methyl-1H-pyrazol-5-yl)pyridine, and phpzpy = 2-(3-2-(3-phenyl-1H-pyrazol-5-yl))pyridine) were synthesized for use in organic light-emitting diodes (OLEDs). [] They emit bluish green light with high quantum efficiencies, contributing to high-efficiency OLEDs with low efficiency roll-off. []

Relevance: Both Ir(BTBP)2mepzpy and Ir(BTBP)2phpzpy incorporate a pyrazole ring as a key component of their ancillary ligands, similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. While the target compound features a trifluoromethyl substituent and a connection to a pyridine ring via an ethyl linker, the presence of the pyrazole ring in all three compounds makes them structurally related.

3-amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides

Compound Description: These compounds served as the starting materials for synthesizing various heterocyclic compounds, including pyrazolothienopyridines, oxadiazole-2-thiols, and pyrazolidine-3,5-diones. [] These newly synthesized compounds were tested for their anti-Alzheimer and anti-COX-2 activities. []

Relevance: This class of compounds shares the pyridine ring as a core structural element with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide. Although the target compound features a pyrazole ring and a sulfonamide group, the presence of this common pyridine motif warrants their inclusion as related compounds.

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is an unexpected oxidation product formed from the rearrangement of a human neutrophil elastase inhibitor, AZD9819, in blood plasma samples. [, ] The rearrangement, initiated by lipid peroxide-mediated epoxidation, converts the original six-membered pyrazinone-carboxamide core into a five-membered oxazole derivative. [, ]

Relevance: This compound showcases a trifluoromethylphenyl group as a key structural element, similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, which contains a trifluoromethylpyrazole moiety. Though the target compound lacks the oxazole ring and possesses a pyridine ring instead of a cyanophenyl group, the presence of this shared trifluoromethylphenyl motif highlights a structural relationship between them.

5,8-dimethyl-2-[2-((1-11C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine (11C-Lu AE92686) and 3H-Lu AE92686

Compound Description: 11C-Lu AE92686 is a novel radiolabeled ligand developed for PET imaging of phosphodiesterase 10A (PDE10A) in the brain. [] 3H-Lu AE92686 is its tritiated analog. [] Both compounds exhibit high specificity and selectivity for PDE10A-expressing regions in the brain. []

Relevance: While not directly sharing specific structural features with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, these compounds highlight the exploration of diverse heterocyclic systems in medicinal chemistry, similar to the target compound which combines pyrazole and pyridine moieties.

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (MP-10)

Compound Description: MP-10 is a PDE10A inhibitor that is structurally different from Lu AE92686. [] It is used in preclinical studies to validate the binding specificity of Lu AE92686. []

Properties

CAS Number

2034507-00-9

Product Name

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-sulfonamide

Molecular Formula

C16H19F3N4O2S

Molecular Weight

388.41

InChI

InChI=1S/C16H19F3N4O2S/c17-16(18,19)15-7-9-22(21-15)10-11-23(13-4-1-2-5-13)26(24,25)14-6-3-8-20-12-14/h3,6-9,12-13H,1-2,4-5,10-11H2

InChI Key

KHBYEZUIEBUTNZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.